4-Bromo-2-fluoro-1-iodobenzene 4-Bromo-2-fluoro-1-iodobenzene
Brand Name: Vulcanchem
CAS No.: 105931-73-5
VCID: VC20749036
InChI: InChI=1S/C6H3BrFI/c7-4-1-2-6(9)5(8)3-4/h1-3H
SMILES: C1=CC(=C(C=C1Br)F)I
Molecular Formula: C6H3BrFI
Molecular Weight: 300.89 g/mol

4-Bromo-2-fluoro-1-iodobenzene

CAS No.: 105931-73-5

Cat. No.: VC20749036

Molecular Formula: C6H3BrFI

Molecular Weight: 300.89 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-fluoro-1-iodobenzene - 105931-73-5

CAS No. 105931-73-5
Molecular Formula C6H3BrFI
Molecular Weight 300.89 g/mol
IUPAC Name 4-bromo-2-fluoro-1-iodobenzene
Standard InChI InChI=1S/C6H3BrFI/c7-4-1-2-6(9)5(8)3-4/h1-3H
Standard InChI Key XRMZKCQCINEBEI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)F)I
Canonical SMILES C1=CC(=C(C=C1Br)F)I

4-Bromo-2-fluoro-1-iodobenzene is an organic compound with the molecular formula C6H3BrFI and a molecular weight of approximately 300.90 g/mol. It is classified as a halogenated aromatic compound, containing bromine, fluorine, and iodine substituents on a benzene ring. The compound is recognized for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Synthesis

The synthesis of 4-Bromo-2-fluoro-1-iodobenzene typically involves halogenation reactions where bromine, fluorine, and iodine are introduced to the benzene ring. Common methods include:

  • Electrophilic Aromatic Substitution (EAS): This method employs electrophiles such as bromine and iodine in the presence of Lewis acids.

  • Direct Fluorination: Fluorine can be introduced using fluorinating agents like Selectfluor or through radiofluorination techniques.

Applications

4-Bromo-2-fluoro-1-iodobenzene has diverse applications across various scientific disciplines:

Organic Synthesis

The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive halogen substituents, which can undergo further nucleophilic substitutions.

Medicinal Chemistry

Research indicates that compounds similar to 4-Bromo-2-fluoro-1-iodobenzene exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of cancer cell lines by inducing apoptosis.

Material Science

In materials science, this compound is utilized in the development of functional materials such as polymers and coatings due to its unique chemical structure.

Biological Activity

Research into the biological activity of 4-Bromo-2-fluoro-1-iodobenzene reveals promising results:

Anticancer Activity

In vitro studies indicate that derivatives of this compound can significantly reduce the proliferation of various cancer cell lines, including breast and gastric cancer cells. The mechanisms involve apoptosis induction and cell cycle arrest.

Safety and Handling

Due to its chemical properties, safety precautions should be observed when handling 4-Bromo-2-fluoro-1-iodobenzene:

  • Hazard Classification: The compound is classified as an irritant (Xi) and poses risks such as skin irritation and eye irritation.

  • Storage Conditions: It should be stored in a dark place under inert atmosphere conditions at room temperature to prevent degradation.

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